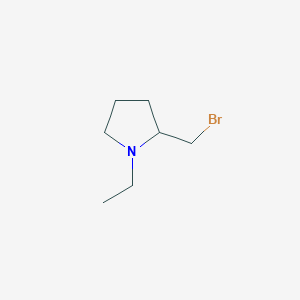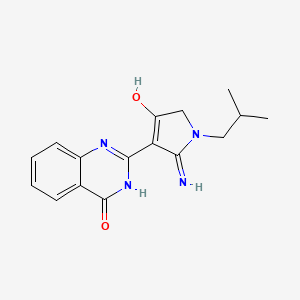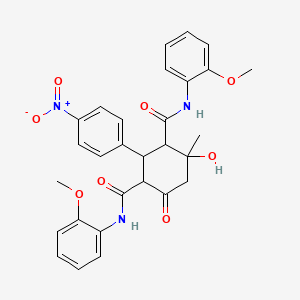![molecular formula C19H18IN3O4S B10863101 (2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B10863101.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and iodobenzoyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide typically involves multiple steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.
Introduction of the Iodobenzoyl Group: The iodobenzoyl group is introduced through a reaction with iodobenzoyl chloride and a suitable hydrazine derivative.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride to form the acrylamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form quinones.
Reduction: The iodobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be used to study the effects of methoxy and iodobenzoyl groups on biological systems, including enzyme inhibition and receptor binding.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups may enhance binding affinity, while the iodobenzoyl group can participate in specific interactions with target molecules. The acrylamide moiety may also contribute to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacrylamide: Lacks the iodobenzoyl group, resulting in different reactivity and applications.
N-(2-Iodobenzoyl)acrylamide: Lacks the methoxy groups, affecting its binding properties and reactivity.
3,4-Dimethoxyphenylhydrazine: Lacks the acrylamide moiety, resulting in different chemical behavior.
Uniqueness
The combination of methoxy, iodobenzoyl, and acrylamide groups in 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide makes it unique in terms of its chemical properties and potential applications. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H18IN3O4S |
|---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-iodobenzoyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C19H18IN3O4S/c1-26-15-9-7-12(11-16(15)27-2)8-10-17(24)21-19(28)23-22-18(25)13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,22,25)(H2,21,23,24,28)/b10-8+ |
InChI Key |
DXYTZZNCGDYFKD-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CC=C2I)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CC=C2I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10863021.png)
![11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863022.png)
![2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863028.png)
![3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863053.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10863069.png)
![(E)-3-(4-methoxyphenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10863074.png)
![methyl 5-chloro-3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10863080.png)

![2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone](/img/structure/B10863089.png)

![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10863099.png)
![2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-YL)methyl]propanamide](/img/structure/B10863103.png)
![8-(2-Chloropropanoyl)-4-methyl-1lambda~6~-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione](/img/structure/B10863109.png)

